(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c23-18-5-1-3-16(11-18)13-27-14-20(22(28)26-7-9-29-10-8-26)21(25-27)30-15-17-4-2-6-19(24)12-17/h1-6,11-12,14H,7-10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYJAZFXXFCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, morpholine moiety, and fluorobenzyl groups, which contribute to its biological properties.
Research indicates that pyrazole derivatives often act through various biological pathways:
- Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit enzymes involved in inflammatory pathways. For instance, they may target cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain .
- Modulation of Receptor Activity : Some studies suggest that these compounds can modulate G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and survival .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies involving the compound:
In Vivo Studies
In vivo studies have further elucidated the compound's therapeutic potential:
- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups .
- Antitumor Activity : The compound demonstrated promising antitumor effects in xenograft models, inhibiting tumor growth by inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole ring and substituents on the benzyl groups can significantly affect biological activity:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Morpholine Linkage : The morpholine group contributes to increased solubility and may enhance interactions with biological targets.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Inflammation :
- A study investigated the effects of the compound on LPS-induced inflammation in mice. Results showed a marked decrease in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
-
Case Study on Cancer Therapy :
- Clinical trials assessing the efficacy of pyrazole derivatives in various cancers reported promising results, particularly in colorectal cancer models where significant tumor regression was observed.
Scientific Research Applications
Synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide
The synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide typically involves a multi-step organic synthesis process. Recent studies have demonstrated efficient synthetic routes that allow for the production of this compound with high yield and purity. For example, a modular synthetic approach utilizing C–H arylation and transamidation has been reported, enabling the generation of diverse benzofuran derivatives for further biological evaluation .
Anticancer Activity
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide has shown promising anticancer properties. A study highlighted its selection by the National Cancer Institute for in vitro screening against various cancer cell lines. The compound exhibited significant cytotoxic effects, making it a candidate for further optimization as an antitumor agent .
Anti-hyperlipidemic Effects
Several studies have evaluated the anti-hyperlipidemic activity of this compound. In vivo experiments conducted on hyperlipidemic rats demonstrated that derivatives of N-(benzoylphenyl)-1-benzofuran-2-carboxamide significantly reduced plasma triglyceride levels while increasing high-density lipoprotein cholesterol levels. Specifically, compounds 4b and 4c showed reductions in triglycerides by up to 49% and increases in HDL-C by 34%, indicating their potential as lipid-lowering agents .
Case Study 1: Anticancer Evaluation
A systematic investigation into the anticancer activity of benzofuran derivatives included N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide. The study utilized various cancer cell lines, revealing that this compound inhibited cell growth significantly compared to control groups, with IC50 values indicating potent activity .
Case Study 2: Hyperlipidemia Treatment
In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, treatment with N-(benzoylphenyl)-1-benzofuran-2-carboxamide derivatives resulted in notable improvements in lipid profiles. The study provided detailed statistical analysis demonstrating the efficacy of these compounds over a treatment period .
Data Summary Table
| Compound Name | Activity Type | Model Used | Results |
|---|---|---|---|
| N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide | Anticancer | Various cancer cell lines | Significant cytotoxicity observed |
| N-(benzoylphenyl)-1-benzofuran-2-carboxamide (4b) | Anti-hyperlipidemic | Triton WR-1339-induced rats | TG reduction by 49%, HDL-C increase by 34% |
Chemical Reactions Analysis
Functionalization with 3-Fluorobenzyl Groups
Two distinct 3-fluorobenzyl moieties are introduced via alkylation and etherification :
- N-Alkylation : The pyrazole NH undergoes alkylation with 3-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF at 0–25°C) .
- O-Etherification : A hydroxyl group at the pyrazole’s 3-position is converted to the ether using 3-fluorobenzyl bromide and K₂CO₃ in acetone at reflux (56% yield) .
Competing Pathways :
- Over-alkylation at the pyrazole’s N1 and O3 positions is mitigated by sequential protection/deprotection strategies, such as PMB (para-methoxybenzyl) protection .
Morpholino Methanone Installation
The morpholine-containing ketone is introduced via nucleophilic acyl substitution :
- Acylation of the pyrazole’s 4-position with a carbonyl chloride intermediate, followed by reaction with morpholine (e.g., EDCI/HOBt coupling in THF, 24h, 65% yield) .
- Alternative routes involve Buchwald–Hartwig coupling (Pd(OAc)₂/Xantphos catalyst) for direct C–N bond formation between aryl halides and morpholine .
Key Side Reactions and Byproducts
- Regioselectivity Issues : Competing alkylation at pyrazole N2 is minimized using bulky bases (e.g., LDA) .
- Oxidative Byproducts : Unreacted intermediates (e.g., hydroxyl precursors) are removed via column chromatography (SiO₂, hexane/EtOAc).
Table 1: Reaction Conditions and Yields
Purification and Stability
- Purification : Final compound is isolated via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol .
- Stability : Stable under inert conditions but prone to hydrolysis in acidic media due to the morpholino ketone moiety .
Computational Insights
Docking studies (e.g., AutoDock Vina) suggest the morpholino group enhances solubility by orienting toward solvent-exposed regions, while fluorobenzyl moieties engage in hydrophobic interactions with target proteins .This synthesis leverages modular strategies from kinase inhibitor development , emphasizing regioselective functionalization and robust coupling reactions. Data from patents and peer-reviewed studies confirm the reproducibility of this route .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound X belongs to a broader class of fluorinated pyrazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Fluorinated Aromatic Substitutions: The 3-fluorobenzyl groups in Compound X may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, similar to sulfonamide-containing pyrazoles in and .
- Morpholine Methanone: The morpholine group in Compound X could improve solubility and serve as a hydrogen-bond acceptor, a feature shared with the morpholine-substituted pyrazole in . However, the nitro and trifluoromethyl groups in ’s compound may confer distinct electronic effects.
- Triazole vs. Pyrazole Cores : Triazole derivatives (e.g., ) often exhibit enhanced metabolic stability but differ in hydrogen-bonding capacity compared to pyrazoles .
Pharmacological and Physicochemical Properties
While direct data for Compound X is absent, comparisons with related compounds highlight trends:
- Solubility : The morpholine group in Compound X likely increases water solubility relative to fully aromatic analogs (e.g., ’s sulfonamide pyrazole). This contrasts with ferrocene-containing triazoles (), where metal coordination may reduce solubility .
- Binding Affinity: Fluorinated aryl groups (as in Compound X) are associated with improved target binding in kinase inhibitors, as seen in quinazolinone derivatives () .
- Metabolic Stability : Dual fluorobenzyl groups may slow oxidative metabolism, akin to 3-trifluoromethylphenyl-substituted pyrazoles () .
Preparation Methods
Knorr Pyrazole Synthesis
The classical Knorr synthesis, employing hydrazines and 1,3-diketones, provides a foundational route to pyrazole rings. For example, condensation of 3-fluorobenzyl hydrazine with ethyl acetoacetate yields 1-(3-fluorobenzyl)-1H-pyrazol-5-ol, which undergoes iodination at C4 using N-iodosuccinimide (NIS) to produce 4-iodo-1-(3-fluorobenzyl)-1H-pyrazol-5-ol (yield: 78–82%).
Reaction Conditions :
- Solvent : Dichloromethane (DCM), 0°C to room temperature.
- Catalyst : None required for iodination.
- Workup : Aqueous NaHSO3 quenching, column chromatography (hexane/ethyl acetate).
Multicomponent Ugi-Zhu Reaction
Alternative routes leveraging cerium(III) chloride-catalyzed multicomponent cascades (Ugi-Zhu 3CR) enable convergent pyrazole assembly. For instance, reacting 3-fluorobenzyl isocyanide, morpholin-4-ylacetic acid, and propargyl aldehyde in acetonitrile at 80°C generates the pyrazole core with an embedded morpholine moiety (yield: 65–70%).
Advantages :
- Single-pot synthesis reduces intermediate isolation.
- Cerium(III) chloride is cost-effective and environmentally benign compared to Sc(OTf)3.
Functionalization with 3-Fluorobenzyl Groups
N1-Alkylation Using 3-Fluorobenzyl Bromide
The N1 position is alkylated via nucleophilic substitution. A mixture of 4-iodo-1H-pyrazol-5-ol, 3-fluorobenzyl bromide, and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours affords 1-(3-fluorobenzyl)-4-iodo-1H-pyrazol-5-ol (yield: 71–75%).
Optimization Notes :
O3-Etherification via Mitsunobu Reaction
The C3 hydroxyl group is converted to an ether using 3-fluorobenzyl alcohol under Mitsunobu conditions. Treating 1-(3-fluorobenzyl)-4-iodo-1H-pyrazol-5-ol with DIAD, triphenylphosphine, and 3-fluorobenzyl alcohol in tetrahydrofuran (THF) yields 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-4-iodo-1H-pyrazole (yield: 68–72%).
Critical Parameters :
- Temperature : 0°C to room temperature prevents side reactions.
- Stoichiometry : 1.2 equivalents of DIAD ensure complete conversion.
Final Deprotection and Purification
Post-acylation, saponification of ester intermediates (if present) is achieved using LiOH in THF/H2O (yield: 95–98%). Final purification via recrystallization (ethyl acetate/hexane) or preparative HPLC ensures >98% purity.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Q & A
Q. Basic
- X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of substituents (e.g., hydrogen bonding patterns in pyrazole derivatives) .
- NMR spectroscopy : Key for identifying fluorobenzyl proton environments (e.g., ¹⁹F NMR distinguishes para/meta substitution) .
- HPLC/MS : Validates purity (>95%) and molecular weight .
How can researchers address low yields in multi-step syntheses of this compound?
Advanced
Common issues and solutions:
- Byproduct formation : Use scavenger resins or gradient chromatography to remove unreacted aldehydes .
- Steric hindrance : Replace bulky substituents with smaller groups (e.g., methyl vs. propoxy) in early steps .
- Intermolecular interactions : Adjust solvent polarity (e.g., DMSO for better solubility of intermediates) .
Data-driven approach : Compare yields under varying conditions (e.g., 60% yield in ethanol vs. 45% in THF) .
How to interpret contradictory bioactivity data between this compound and its structural analogs?
Advanced
Contradictions may arise from:
- Fluorine positioning : Meta-fluorine on benzyl groups enhances target binding vs. para-fluorine (e.g., 20% higher kinase inhibition in meta-substituted analogs) .
- Morpholino vs. piperidine : Morpholino’s oxygen improves solubility but reduces membrane permeability compared to piperidine .
Methodology : - Perform competitive binding assays to quantify affinity differences .
- Use molecular dynamics simulations to model ligand-receptor interactions .
What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s pharmacophore?
Q. Advanced
- Fragment-based design : Test truncated analogs (e.g., pyrazole-morpholino fragments vs. full structure) to identify essential motifs .
- Isosteric replacement : Replace the morpholino group with thiomorpholine or piperazine to assess electronic effects .
- Bioisosteres : Substitute fluorobenzyl with chlorobenzyl to evaluate halogen bonding contributions .
Case study : Analogues lacking the morpholino moiety showed 50% lower activity in cytotoxicity assays .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME assess logP (target <3 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Docking studies : Identify key residues in the target protein’s active site (e.g., hydrogen bonds with morpholino oxygen) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
